1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a fluorophenoxyethyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with methylhydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The fluorophenoxyethyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different substituents on the fluorophenoxyethyl group .
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxyethyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate: This compound shares the fluorophenoxy group but differs in its overall structure and properties.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another compound with a fluorophenoxyethyl group, used in anticonvulsant research.
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a fluorophenoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14FN3O |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3O/c1-9-8-12(14)15-16(9)6-7-17-11-4-2-10(13)3-5-11/h2-5,8H,6-7H2,1H3,(H2,14,15) |
InChI Key |
ULXZKQRISBAIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCOC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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